Sorafenib-13C,d3
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Overview
Description
Sorafenib-13C,d3 is a chemically modified version of Sorafenib, a well-known multikinase inhibitor. This compound is labeled with carbon-13 and deuterium, which makes it useful for various scientific research applications, particularly in the fields of pharmacokinetics and drug metabolism studies . Sorafenib itself is an effective oral Raf kinase inhibitor, targeting multiple kinases involved in tumor cell proliferation and angiogenesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sorafenib-13C,d3 involves the incorporation of carbon-13 and deuterium into the Sorafenib molecule This is typically achieved through isotopic labeling techniquesThe reaction conditions often involve the use of deuterated solvents and carbon-13 labeled reagents under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity isotopic reagents and advanced purification techniques to ensure the final product meets the required specifications. The production is carried out in specialized facilities equipped to handle isotopic labeling and ensure the safety and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Sorafenib-13C,d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may result in the formation of hydroxylated derivatives, while reduction may yield deuterated analogs with altered pharmacokinetic properties .
Scientific Research Applications
Sorafenib-13C,d3 has a wide range of scientific research applications, including:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of Sorafenib in the body.
Drug Metabolism: Helps in understanding the metabolic pathways and identifying metabolites of Sorafenib.
Biological Studies: Used in cell culture and animal studies to investigate the biological effects of Sorafenib.
Medical Research: Aids in the development of new therapeutic strategies for cancer treatment by providing insights into the mechanism of action of Sorafenib.
Industrial Applications: Used in the development of new formulations and delivery systems for Sorafenib
Mechanism of Action
Sorafenib-13C,d3 exerts its effects by inhibiting multiple kinases involved in tumor cell proliferation and angiogenesis. It targets the Raf/MEK/extracellular signal-regulated kinase (ERK) pathway, which is crucial for cell division and survival. Additionally, it inhibits vascular endothelial growth factor receptors (VEGFR) and platelet-derived growth factor receptors (PDGFR), thereby reducing tumor angiogenesis .
Comparison with Similar Compounds
Sorafenib-13C,d3 is unique due to its isotopic labeling, which makes it particularly useful for research applications. Similar compounds include:
Sorafenib: The non-labeled version of Sorafenib, widely used in cancer treatment.
Donafenib: A deuterium derivative of Sorafenib with improved pharmacokinetic properties.
Sorafenib-d3: Another deuterium-labeled version of Sorafenib, used for similar research purposes
This compound stands out due to its dual labeling with carbon-13 and deuterium, providing enhanced capabilities for detailed pharmacokinetic and metabolic studies.
Properties
CAS No. |
1210608-86-8 |
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Molecular Formula |
C21H16ClF3N4O3 |
Molecular Weight |
468.8 g/mol |
IUPAC Name |
4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-(trideuterio(113C)methyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C21H16ClF3N4O3/c1-26-19(30)18-11-15(8-9-27-18)32-14-5-2-12(3-6-14)28-20(31)29-13-4-7-17(22)16(10-13)21(23,24)25/h2-11H,1H3,(H,26,30)(H2,28,29,31)/i1+1D3 |
InChI Key |
MLDQJTXFUGDVEO-KQORAOOSSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])NC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |
Origin of Product |
United States |
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